Pigment Red 31

説明

Significance of Azo Pigments in Advanced Materials Science

Azo pigments represent the most extensive and significant class of synthetic organic colorants, constituting over 60% of all dyes used. nih.gov Their prominence in advanced materials science stems from their versatile synthesis, which allows for a wide spectrum of colors, and their characteristic azo group (-N=N-) that forms the basis of their chromophoric properties. nih.gov The success of azo dyes is attributable to their straightforward synthesis, vast structural diversity, high molar extinction coefficients, and good to excellent fastness properties against light and moisture. These attributes make them indispensable in a multitude of applications, including high-performance coatings, engineering plastics, and specialized printing inks. fortunebusinessinsights.commedchemexpress.com

The molecular framework of azo dyes, which typically includes an aromatic backbone and various auxochrome groups, can be systematically modified to fine-tune their color, solubility, and performance characteristics. nih.gov This adaptability is crucial in materials science, where pigments are not merely colorants but functional components that can influence the physical and chemical properties of the host material. made-in-china.com High-performance pigments (HPPs), a category that includes many azo compounds, are particularly valued for their exceptional durability, including resistance to heat, light, and chemical degradation, which is a critical requirement for materials used in demanding environments such as automotive coatings and outdoor signage. marketresearch.com

Historical and Contemporary Research Trajectories of Organic Pigments

The history of organic pigments is intertwined with the development of synthetic organic chemistry, which began in the mid-19th century. mdpi.com The discovery of the diazotization reaction paved the way for the synthesis of the first azo dyes, which quickly supplanted many natural dyes due to their superior properties and wider color gamut. mdpi.comiipseries.org Early research focused on expanding the palette of available colors and improving their basic fastness properties. iipseries.org

Contemporary research has shifted towards the development of high-performance and functional pigments. lucintel.com There is a significant trend towards creating "smart" pigments with properties beyond coloration, such as photochromism, and their use in high-tech applications like optical data storage and opto-electronic displays. mdpi.comgrandviewresearch.com Furthermore, the increasing global emphasis on sustainability is driving research into more environmentally benign manufacturing processes and the development of bio-based pigments. marketresearch.comlucintel.com The market for organic pigments is experiencing significant growth, particularly in the Asia-Pacific region, fueled by industrialization and rising consumer demand for high-quality colored goods. fortunebusinessinsights.comgrandviewresearch.com Technological advancements in pigment manufacturing, including improved dispersion techniques, are enhancing color consistency and stability, further expanding their application in areas like water-based inks and advanced coatings. fortunebusinessinsights.com

Scope and Objectives of Pigment Red 31 Scholarly Inquiry

This article provides a focused scholarly examination of this compound (C.I. 12360), a monoazo pigment of significant industrial importance. The primary objective is to present a detailed analysis of its chemical identity, structural characteristics, and physical properties based on available scientific data. The inquiry will also delve into the established synthesis methodology for this pigment. Furthermore, the article will explore the documented applications of this compound within the field of materials science, highlighting its performance characteristics in various polymer and coating systems. The information presented is intended to serve as a comprehensive academic resource for researchers and professionals in chemistry and materials science.

Structure

3D Structure

特性

IUPAC Name |

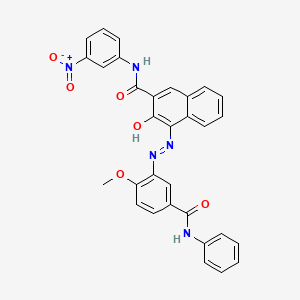

3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23N5O6/c1-42-27-15-14-20(30(38)32-21-9-3-2-4-10-21)17-26(27)34-35-28-24-13-6-5-8-19(24)16-25(29(28)37)31(39)33-22-11-7-12-23(18-22)36(40)41/h2-18,37H,1H3,(H,32,38)(H,33,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZGTQYOWXFUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064365 | |

| Record name | C.I. Pigment Red 31 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6448-96-0 | |

| Record name | Pigment Red 31 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6448-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Red 31 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006448960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-N-(3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 31 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[5-(anilino)carbonyl-2-methoxyphenyl]azo]-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Mechanistic Pathways of Pigment Red 31

Fundamental Principles of Azo Coupling Reactions for Pigment Formation

The formation of Pigment Red 31 is a classic example of azo dye synthesis, a cornerstone of industrial organic chemistry. nih.gov This process universally follows a two-stage reaction sequence: diazotization followed by azo coupling. nih.govjchemrev.com In the first step, a primary aromatic amine, referred to as the diazo component, is converted into a reactive diazonium salt. jchemrev.comrsc.org This unstable intermediate is then immediately reacted with a second aromatic molecule, known as the coupling component, in the azo coupling stage. nih.govrsc.org This final reaction is an electrophilic aromatic substitution that forms the characteristic azo group (-N=N-), the chromophore responsible for the pigment's color. nih.govwikipedia.org

The synthesis of this compound commences with the diazotization of the primary aromatic amine, N-(3-amino-4-methoxyphenyl)benzamide. dyestuffintermediates.com This reaction is critical and requires carefully controlled conditions to proceed efficiently.

The mechanism proceeds as follows:

Formation of the Nitrosating Agent: The reaction between sodium nitrite (B80452) and hydrochloric acid produces nitrous acid, which is then protonated to form the nitrosonium ion (N=O⁺), the active electrophile.

Nitrosation of the Amine: The amino group of N-(3-amino-4-methoxyphenyl)benzamide acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate.

Formation of the Diazonium Ion: The N-nitrosamine undergoes a series of proton transfers and the elimination of a water molecule to yield the final aryldiazonium salt. scribd.com

The resulting diazonium salt is kept in the cold aqueous acidic solution and used immediately in the subsequent coupling step. nih.gov

| Parameter | Condition | Purpose |

| Diazo Component | N-(3-amino-4-methoxyphenyl)benzamide | Primary aromatic amine precursor. dyestuffintermediates.com |

| Reagents | Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) | In situ generation of nitrous acid (HNO₂). rsc.org |

| Temperature | 0–5 °C | To ensure the stability of the diazonium salt and prevent decomposition. nih.govcuhk.edu.hk |

| Solvent | Water | Reaction medium for the diazotization process. rsc.org |

The second stage in the synthesis is the azo coupling reaction. This is an electrophilic aromatic substitution where the newly formed, electron-deficient diazonium salt acts as the electrophile. numberanalytics.comnumberanalytics.com It attacks an electron-rich aromatic compound, which for this compound is 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide. dyestuffintermediates.com

Mechanism and Conditions: The coupling component, a naphthol derivative, is activated towards electrophilic attack by the hydroxyl (-OH) group. The reaction is typically carried out in a slightly alkaline or neutral to weakly acidic medium. rsc.orgvedantu.com The hydroxyl group directs the incoming diazonium ion primarily to the para-position. nih.gov In this specific synthesis, the coupling occurs at the carbon atom adjacent to the hydroxyl group on the naphthalene (B1677914) ring, a position that is highly activated. dyestuffintermediates.comvedantu.com

Product Isolation: The azo coupling reaction results in the formation of the insoluble this compound, which precipitates from the reaction mixture. The isolation and purification of the final product involve several standard methodologies:

Filtration: The precipitated crude pigment is separated from the liquid reaction medium using vacuum filtration. unb.ca

Washing: The collected solid, known as the presscake, is washed thoroughly with water to remove any residual salts (like sodium chloride), unreacted starting materials, and other water-soluble impurities. google.com

Drying: The washed presscake is then dried in an oven or a spin flash dryer to remove water and obtain the final pigment powder. google.com

Grinding/Pulverization: The dried pigment may be ground or pulverized to achieve a specific particle size and distribution, which is crucial for its final application properties.

| Parameter | Condition | Purpose |

| Coupling Component | 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide | Electron-rich aromatic compound for electrophilic substitution. dyestuffintermediates.com |

| pH | Weakly acidic to alkaline | To facilitate the coupling reaction. rsc.org |

| Temperature | Typically maintained at low to ambient temperatures (e.g., 0-20 °C) | To control the reaction rate and minimize side products. cuhk.edu.hk |

| Product Form | Insoluble precipitate | Allows for easy separation from the reaction medium. |

| Isolation Method | Filtration, washing, drying, and grinding | To purify the crude pigment and prepare it for commercial use. unb.cagoogle.com |

Diazotization of Aromatic Amines in this compound Synthesis

Advanced Synthetic Approaches and Reaction Optimization

While the conventional diazotization and coupling process is well-established, research into advanced synthetic methods aims to improve reaction efficiency, product quality, and environmental friendliness. These methods often focus on enhancing reaction rates, increasing yields, and controlling the physical properties of the pigment particles, such as size and morphology.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. acs.org The use of microwave irradiation can dramatically reduce reaction times, often from hours or days to mere minutes. acs.orgnih.gov This is due to the efficient and uniform heating of the reaction mixture through the direct interaction of microwaves with polar molecules. mdpi.com

In the context of this compound synthesis, microwave heating could be applied to both the diazotization and azo coupling steps. The rapid heating can lead to:

Increased Reaction Rates: Significantly shortening the time required for synthesis. researchgate.net

Higher Yields and Purity: The reduced reaction time minimizes the opportunity for the degradation of unstable intermediates like the diazonium salt and the formation of side products. acs.org

Improved Energy Efficiency: Microwave heating is more targeted and efficient than conventional heating methods.

Research on other pigments has shown that microwave-assisted finishing steps can also be used to control the crystal phase and morphology of the final product. google.com

Low-temperature combustion synthesis (LCS) is a method primarily used for producing nanocrystalline inorganic materials, such as metal oxides and ceramic pigments. rroij.comrspublication.com The process involves a self-sustaining exothermic reaction between an oxidizer (e.g., metal nitrates) and an organic fuel (e.g., glycine, urea, or oxalyl dihydrazide) in an aqueous solution. rroij.comscielo.br The reaction, once initiated by heating to a relatively low temperature, generates a large volume of gas, resulting in a highly porous and voluminous product with a nanostructured morphology. rroij.comrroij.com

While less common for organic pigments, the principles of LCS could be adapted to influence the final state of this compound. For instance, the combustion process could be used to create a porous inorganic template onto which the organic pigment is simultaneously synthesized or subsequently deposited. This approach could offer a novel route to producing pigment-matrix composites with controlled particle size and high surface area, potentially enhancing dispersibility and performance in applications. However, the high temperatures of the brief combustion wave may pose a challenge for thermally sensitive organic molecules.

Coprecipitation is a versatile technique used to synthesize materials with high homogeneity and controlled particle size, often at the nanoscale. aip.orglmaleidykla.lt The method involves the simultaneous precipitation of two or more components from a solution to form a mixed, homogeneous solid. emerald.com It is widely employed for producing inorganic and ceramic pigments. lmaleidykla.ltscirp.org

For an organic pigment like this compound, coprecipitation can be applied in modified forms to tailor the pigment's physical architecture. This can be achieved by:

Surface Modification: During the final coupling and precipitation step, surfactants or other additives can be introduced into the reaction medium. These molecules adsorb onto the surface of the forming pigment particles, controlling their growth, preventing agglomeration, and influencing properties like particle size distribution and hydrophilicity. smolecule.com

Pigment-Matrix Formation: The pigment can be coprecipitated with an inert substrate or carrier. This results in a composite material where the pigment particles are finely dispersed within a matrix, which can improve its stability and handling properties.

These methods allow for the engineering of pigment particles with specific architectures, leading to enhanced coloristic properties, better dispersibility in application media, and improved lightfastness. smolecule.comaip.org

| Advanced Method | Core Principle | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid, uniform heating of polar molecules by microwave irradiation. nih.govmdpi.com | Reduced reaction time, higher yields, improved purity, better energy efficiency. acs.org |

| Low-Temperature Combustion | A rapid, exothermic redox reaction between an oxidizer and a fuel. rroij.comscielo.br | Production of porous, high-surface-area pigments; potential for nano-sized particle control. rroij.com |

| Coprecipitation | Simultaneous precipitation of components from a solution to create a homogeneous solid. aip.orgemerald.com | Control over particle size and distribution; enhanced homogeneity and dispersibility; tailored surface properties. smolecule.com |

Solid State Chemistry and Crystallographic Analysis of Pigment Red 31

Polymorphism and Crystalline Phase Transitions

Pigment Red 31 is known to exist in multiple solid-state forms, including one amorphous and three distinct crystalline polymorphs. researchgate.nettandfonline.comtandfonline.com The specific form obtained is highly dependent on the preparation method. tandfonline.com

Research has successfully prepared and characterized an amorphous form (A) and three crystalline polymorphs, designated as Phase I, Phase II, and Phase III. tandfonline.comtandfonline.com These distinct forms have been identified and differentiated using techniques such as X-ray diffraction, calorimetry, and spectroscopy. researchgate.nettandfonline.com

The amorphous phase is typically produced through highly efficient, non-equilibrium methods like vapor beam quenching. tandfonline.com Phase I, considered a non-equilibrium crystalline phase, can be formed by rapid precipitation from a solution. tandfonline.com Phase II is another crystalline form, while Phase III is regarded as the most stable crystalline phase under certain thermal conditions. tandfonline.com Spectroscopic analysis suggests that the amorphous form consists of a monomeric hydrazone tautomeric structure. tandfonline.comresearchgate.net In contrast, the crystalline polymorphs exhibit an aggregated hydrazone structure, with intermolecular interactions increasing in strength progressively from Phase I to Phase III. tandfonline.comresearchgate.net

Calorimetric measurements have been instrumental in quantifying the energetic relationships between the different polymorphs of this compound. researchgate.nettandfonline.com These studies measure the heat of transformation as the pigment converts from one phase to another, providing clear evidence for the existence of these distinct crystalline states. tandfonline.com

The measured heats of transformation reveal the relative thermodynamic stabilities of the phases. tandfonline.comtandfonline.com For instance, the transformation from the amorphous phase to the crystalline Phase I is an exothermic process, as are the transitions from Phase I and Phase II to the more stable Phase III. tandfonline.comtandfonline.com

Interactive Table: Calorimetric Data for this compound Polymorphic Transformations

| Transformation | Heat of Transformation (calories/gram) | Reference |

| Amorphous (A) → Phase I | 1.80 | tandfonline.com, tandfonline.com |

| Phase I → Phase III | 3.77 | tandfonline.com, tandfonline.com |

| Phase II → Phase III | < 0.2 | tandfonline.com, tandfonline.com |

Identification and Characterization of Amorphous and Crystalline Polymorphs (I, II, III)

Crystal Structure Determination and Refinement

Determining the precise arrangement of molecules within the crystal lattice is fundamental to understanding the link between the microscopic structure and the macroscopic properties of a pigment.

X-ray diffraction (XRD) has been the primary technique used to identify and distinguish the amorphous and the three crystalline polymorphs of this compound. researchgate.nettandfonline.comgoogle.com Powder XRD patterns provide a unique fingerprint for each crystalline phase, allowing for their unambiguous characterization. google.com

While XRD has confirmed the existence of these polymorphs, the complete single-crystal structure determination for all phases has faced challenges. tandfonline.com Specifically, the determination of the precise molecular packing and unit cell of the most stable form, Phase III, has been historically hindered by difficulties in growing single crystals of sufficient size and quality for detailed X-ray structure analysis. tandfonline.com

Electron crystallography is a powerful technique for the structural analysis of microcrystalline materials, which are often too small for conventional single-crystal X-ray diffraction. nzdr.ru This method has been successfully applied to other organic pigments, such as perylenes, to determine their molecular packing in thin films. nzdr.ru While it is a highly relevant technique for materials like this compound, which can be challenging to crystallize, specific studies detailing the application of electron crystallography to this compound are not prominent in the reviewed literature.

A clear correlation exists between the crystal structure of this compound and its performance as a pigment. The transition from an amorphous, monomeric state to an ordered, crystalline state with strong intermolecular interactions leads to notable changes in optical properties. tandfonline.comtandfonline.com The aggregated structure of the crystalline forms is responsible for the distinct color and properties required for commercial applications. tandfonline.com

This principle is further demonstrated in the creation of hybrid pigments. Researchers have successfully synthesized water-dispersible and stable hybrid materials by combining this compound with inorganic hosts like synthetic clays (B1170129) (e.g., Laponite). researchgate.netresearchgate.netacs.org The performance of these hybrids is dictated by the host-guest interactions at the molecular level, including van der Waals forces, π-π stacking, and hydrogen bonding between the pigment molecules and the clay surface. researchgate.netacs.orgresearchgate.net This molecular-level interaction, governed by the pigment's inherent chemical structure and potential for packing, directly enhances macroscopic performance properties such as dispersibility and stability against environmental factors. researchgate.netdokumen.pub

Electron Crystallography for Microcrystalline Structural Analysis

Intermolecular Interactions and Aggregation Phenomena

The color and stability of organic pigments like this compound in the solid state are not merely functions of the individual molecule's structure but are heavily influenced by how these molecules arrange and interact with each other in the crystal lattice. These intermolecular forces give rise to distinct polymorphic forms, each with unique spectral characteristics.

Spectroscopic Evidence for Hydrazone Tautomerism in Different Phases

This compound, an azo pigment, can theoretically exist in two tautomeric forms: the azo form and the hydrazone form. However, extensive research has shown that the hydrazone tautomer is the predominant form in the solid state. sci-hub.se Spectroscopic analysis provides clear evidence for this and reveals differences between the pigment's amorphous and crystalline phases.

The electronic absorption and emission spectra vary significantly among the different solid-state forms of this compound. tandfonline.com In its amorphous state, the electronic spectrum is consistent with a monomeric hydrazone structure. tandfonline.com When the pigment is in its crystalline polymorphs, the spectra indicate an aggregated hydrazone structure. tandfonline.com This suggests that while the fundamental tautomeric form remains the same, the degree of intermolecular interaction and aggregation distinguishes the phases. A study of various azo compounds confirms that for those with a naphthyl group, like this compound, the hydrazone form is generally more stable than the azo form, even in the gas phase. rsc.org The transition from an amorphous, monomeric hydrazone to a crystalline, aggregated hydrazone is a key factor in the pigment's solid-state chemistry.

| Phase | Structural Interpretation | Spectroscopic Evidence |

|---|---|---|

| Amorphous (A) | Monomeric Hydrazone Tautomer | Electronic spectrum characteristic of isolated molecules. tandfonline.com |

| Crystalline (Polymorphs I, II, III) | Aggregated Hydrazone Tautomer | Electronic spectra show shifts indicating intermolecular interactions. tandfonline.com |

Elucidation of Intermolecular Hydrogen Bonding Networks

The stability of the hydrazone tautomer in the crystal lattice of this compound is reinforced by a network of intermolecular hydrogen bonds. In related hydrogen-bonded pigments, such as quinacridones, molecules are connected by N−H⋯O hydrogen bonds, which can form extensive two-dimensional networks. researchgate.net These bonds are crucial as they align the molecules and their transition dipoles in a specific "head-to-tail" fashion, which influences the electronic properties and thus the color of the pigment. imaging.org

For azo pigments, the crystal structure is often composed of hydrazone tautomers stabilized by both intramolecular hydrogen bonds and intermolecular forces. sci-hub.se These networks, formed by weak bonds, can be directly observed through terahertz (THz) spectroscopy, which is sensitive to the low-frequency vibrations characteristic of hydrogen bonds. mdpi.com The hydrogen-bonding networks serve to create a more polymer-like stability within the crystal, which is essential for the pigment's durability. imaging.org While the precise crystallographic details for this compound are not fully elucidated in all its polymorphic forms, the principles from analogous systems strongly suggest that N−H⋯O hydrogen bonds are the primary interactions governing its molecular assembly in the solid state.

Molecular Exciton (B1674681) Model Interpretation of Solid-State Spectral Shifts

The significant differences in color observed between a pigment in solution and its various solid-state polymorphs can be explained by the molecular exciton model. imaging.org When pigment molecules are arranged periodically in a crystal, the transition dipoles of neighboring molecules interact or "couple." This coupling causes the excited state energy level of the monomer to split into a band of exciton states. researchgate.net

This phenomenon is evident in this compound, where the crystalline forms show spectral characteristics of an aggregated structure compared to the monomeric nature of the amorphous form. tandfonline.com The electronic spectra of the crystalline polymorphs (Phases I and III) show increased intermolecular interaction, which can be interpreted as stronger excitonic coupling. tandfonline.com

According to Kasha's molecular exciton theory, the geometry of the aggregate determines the nature of the spectral shift:

H-aggregates: When transition dipoles are aligned in a parallel, "card-pack" fashion, the interaction leads to a blue-shift (hypsochromic shift) in the absorption spectrum. researchgate.net

J-aggregates: When transition dipoles are aligned in a head-to-tail fashion, the interaction results in a red-shift (bathochromic shift) of the absorption band to longer wavelengths. imaging.orgchinesechemsoc.org

The observed color of a pigment in the solid state is therefore a direct consequence of the specific arrangement of molecules in the crystal lattice and the resulting excitonic interactions. imaging.orgresearchgate.net

Theoretical Models of Molecular Aggregation (e.g., Card-Pack Structures)

The aggregation of pigment molecules in the solid state is often described using theoretical models that correlate packing structure with spectral properties. A common and important arrangement is the "card-pack" or π-π stacked structure. researchgate.net In this model, the planar aromatic cores of the pigment molecules stack on top of one another, stabilized by π-π interactions and, in many cases, hydrogen bonds. researchgate.net

This card-pack arrangement is characteristic of H-aggregates, where the parallel alignment of transition dipoles leads to a blue-shifted absorption band compared to the monomer. chinesechemsoc.org However, slight variations in this packing, such as longitudinal displacement between the stacked molecules, can alter the excitonic coupling. An offset card-pack arrangement can lead to J-type aggregation, characterized by a red-shifted absorption band. researchgate.net The study of different polymorphs of pigments often reveals how sensitive the final color is to subtle changes in molecular packing and orientation within the aggregate structure. imaging.org

| Aggregate Type | Molecular Arrangement | Primary Interaction | Predicted Spectral Shift |

|---|---|---|---|

| H-aggregate | Parallel ("Card-Pack") | Excitonic coupling of parallel transition dipoles | Blue-shift (Hypsochromic) researchgate.net |

| J-aggregate | Head-to-Tail | Excitonic coupling of collinear transition dipoles | Red-shift (Bathochromic) chinesechemsoc.org |

Advanced Spectroscopic Characterization of Pigment Red 31

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful method for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. numberanalytics.com The FTIR spectrum of Pigment Red 31, like other Naphthol AS pigments, displays characteristic absorption bands that correspond to specific vibrational modes within its structure. researchgate.net

Key absorptions in the infrared spectrum of Naphthol AS pigments include those for the secondary amide group, which typically appear around 1675 cm⁻¹ and 1547 cm⁻¹. researchgate.net Other notable peaks are associated with the C=C stretching vibrations of the naphthalene (B1677914) ring system. researchgate.net For a related Naphthol AS organic azo pigment, characteristic infrared absorption peaks have been reported at 1686, 1597, 1542, 1508, 1490, 1202, and 1147 cm⁻¹. google.com The analysis of these spectral features provides valuable information for confirming the chemical structure of this compound.

Table 1: Characteristic FTIR Absorption Bands for Naphthol AS Pigments

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Secondary Amide | ~1675 | researchgate.net |

| Secondary Amide | ~1547 | researchgate.net |

| Multiple Bands | 1686, 1597, 1542, 1508, 1490, 1202, 1147 | google.com |

Raman Spectroscopy for Molecular Fingerprinting and Crystal Lattice Vibrations

Raman spectroscopy provides complementary information to FTIR, offering insights into the molecular vibrations and crystal lattice structure of a material. As a non-destructive technique, it is particularly valuable for the analysis of pigments. rsc.org this compound, being a Naphthol AS pigment, yields a characteristic Raman spectrum. kikirpa.be The Infrared and Raman Users Group (IRUG) provides a reference Raman spectrum for this compound (PR31), acquired using a 785 nm excitation source. irug.org

The development of portable Raman spectrometers has enabled in-situ analysis of pigments, which is especially beneficial in fields like cultural heritage conservation. rsc.orgmdpi.com These portable devices can be used to identify pigments directly on artifacts without the need for sampling. researchgate.net Handheld Raman devices have demonstrated success in identifying various synthetic organic pigments, even in complex mixtures and on varnished surfaces. researchgate.net The use of different laser excitation wavelengths, such as 785 nm and 852 nm, can help to mitigate fluorescence issues that sometimes obscure the weaker Raman signals of organic pigments. mdpi.commdpi.com

Combining Raman spectroscopy with other non-invasive techniques like Visible Reflectance Spectrometry (Vis-RS) enhances the accuracy of pigment identification. mdpi.com Vis-RS measures the spectral reflectance of a pigment in the visible range (400–700 nm), providing information about its color. mdpi.com By correlating the molecular information from Raman spectra with the colorimetric data from Vis-RS, a more definitive identification of a pigment can be achieved. mdpi.comunict.it This combined approach helps to reduce ambiguities that may arise when using a single analytical method. mdpi.com The analysis of the first derivative of the reflectance spectrum can reveal characteristic inflection points that aid in distinguishing between different pigments. researchgate.net

Portable Raman Spectroscopy Applications in Pigment Identification

Electronic Spectroscopy and Photophysical Property Investigations

Electronic spectroscopy techniques, such as UV-Visible absorption spectroscopy, are used to study the electronic transitions within a molecule, providing information about its color and electronic structure. technologynetworks.com

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy measures the absorption of ultraviolet and visible light by a substance, which corresponds to the promotion of electrons to higher energy states. technologynetworks.com For pigments, the absorption in the visible region is responsible for their color. This compound, with its red color, absorbs light in the green region of the spectrum. sypigment.com A study of a related Naphthol AS organic azo pigment dissolved in dimethylformamide (DMF) showed a maximum absorption (λmax) at 505 nm. google.com The position and intensity of these absorption bands are directly related to the electronic structure of the pigment molecule, influenced by its chromophores and auxochromes. acs.org

Table 2: UV-Visible Absorption Data for a Naphthol AS Pigment

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|

| DMF | 505 | 28073 | google.com |

| DMF | 505 | 28617 | google.com |

| DMF | 505 | 14158 | google.com |

Emission Spectroscopy and Luminescence Characteristics

The luminescence properties of this compound are intrinsically linked to its physical form, with significant differences observed between its amorphous and crystalline states. tandfonline.comtandfonline.com Studies have shown that the emission spectra vary distinctly among the amorphous phase and its three known crystalline polymorphs (Phase I, Phase II, and Phase III). tandfonline.com

The emission spectrum of the amorphous form of this compound is consistent with that of a monomeric hydrazone tautomeric structure. tandfonline.comtandfonline.com In this state, the pigment molecules are largely isolated, and the luminescence is characteristic of the individual molecule's electronic de-excitation.

In contrast, the crystalline polymorphs exhibit emission spectra that indicate an aggregated hydrazone structure. tandfonline.comtandfonline.com The intermolecular interactions within the crystal lattice become progressively stronger in the sequence from Phase I to Phase III. tandfonline.com This increased interaction in the aggregated state directly influences the electronic energy levels, leading to changes in the luminescence characteristics compared to the amorphous, monomeric form. The differences in the emission spectra among the three crystalline phases highlight the sensitivity of the pigment's luminescence to its specific crystal packing arrangement. tandfonline.com

Table 1: Emission Characteristics of this compound Polymorphs

| Form | Molecular Structure Interpretation | Emission Spectrum Characteristics |

| Amorphous | Monomeric hydrazone tautomer | Distinct from crystalline forms; reflects isolated molecules. tandfonline.com |

| Phase I | Aggregated hydrazone | Indicates intermolecular interaction; differs from amorphous and other crystalline forms. tandfonline.com |

| Phase II | Aggregated hydrazone | Indicates stronger intermolecular interaction than Phase I. tandfonline.comtandfonline.com |

| Phase III | Aggregated hydrazone | Indicates the strongest intermolecular interaction among the crystalline forms. tandfonline.comtandfonline.com |

Analysis of Davydov Splittings in Crystalline Spectra

Davydov splitting is a phenomenon observed in the electronic spectra of molecular crystals, arising from excitonic interactions between two or more translationally inequivalent molecules within a crystal's unit cell. researchgate.netnii.ac.jp This interaction, typically mediated by resonant dipole-dipole coupling, causes a single excited state of an isolated molecule to split into multiple distinct energy levels in the crystalline state. nii.ac.jpnih.gov The magnitude and nature of this splitting are highly sensitive to the geometric arrangement of the molecules, including the distance and orientation between their transition dipole moments. nii.ac.jpcore.ac.uk Oblique arrangements of transition dipoles, for instance, are known to result in Davydov splitting, which can cause both red-shifts (J-aggregate behavior) and blue-shifts (H-aggregate behavior) in the absorption bands. core.ac.ukresearchgate.net

In the case of this compound, distinct differences are observed in the visible electronic spectra of its solution and amorphous phases when compared to its crystalline forms (Phases I, II, and III). tandfonline.com This provides definitive evidence that strong intermolecular interactions are operative in the crystalline solid state. tandfonline.com The crystalline polymorphs are characterized by an aggregated hydrazone structure, a condition that is conducive to the excitonic coupling necessary for Davydov splitting. tandfonline.comtandfonline.com

The progressive increase in intermolecular interaction strength from Phase I to Phase III suggests that the magnitude of the Davydov splitting would likely differ among these polymorphs. tandfonline.com While the amorphous form's spectrum can be interpreted in terms of a monomer, the spectra of the crystalline forms are influenced by the collective electronic behavior of the molecular aggregates. tandfonline.com This splitting of energy levels would manifest as a broadening or the appearance of new peaks in the absorption spectra of the crystalline material compared to the molecule in solution. core.ac.uk The unique spectral properties of each crystalline phase are therefore a direct consequence of their specific molecular packing and the resulting excitonic effects, including Davydov splitting. tandfonline.com

Table 2: Davydov Splitting in this compound Crystalline Forms

| Prerequisite | Observation in this compound | Consequence |

| Molecular Aggregation | Crystalline polymorphs exist in an aggregated hydrazone structure. tandfonline.comtandfonline.com | Creates proximity for intermolecular electronic coupling. |

| Strong Intermolecular Interaction | Spectroscopic data confirms strong interactions in the crystalline state, increasing from Phase I to III. tandfonline.comtandfonline.com | Enables resonant coupling of transition dipole moments. |

| Translational Inequivalence | Assumed in the crystal structures of the polymorphs. | Leads to splitting of the molecular excited state into distinct exciton (B1674681) bands. researchgate.net |

| Spectral Manifestation | The electronic spectra of crystalline forms differ significantly from the amorphous form and from each other. tandfonline.com | Broadening of absorption bands and shifts in peak positions, characteristic of Davydov splitting. core.ac.uk |

Degradation Mechanisms and Stability Studies of Pigment Red 31

Photodegradation Pathways and Mechanisms

The photodegradation of organic pigments is a primary cause of color fading and is influenced by light, particularly UV radiation, and the surrounding environment. uva.nl For azo pigments like Pigment Red 31, the azo group (-N=N-) is a key chromophore that can be susceptible to cleavage. mdpi.com

Influence of UV Radiation and Environmental Factors on Degradation Kinetics

The stability of this compound to light is generally considered excellent. sypigment.com Technical data sheets often report a lightfastness rating of 7 on the 8-step Blue Wool Scale, indicating high resistance to fading when exposed to light. sypigment.com However, the degradation kinetics are significantly influenced by several factors.

The intensity and wavelength of the radiation are critical; UV radiation, being more energetic than visible light, can more easily initiate the breakdown of the dye's chemical bonds. uva.nl The rate of degradation is also affected by the pigment's concentration, the pH of the surrounding medium, and the presence of oxygen. uva.nlmdpi.com In aqueous environments, the degradation of azo dyes can be accelerated by photocatalysts like titanium dioxide (TiO₂) under UV irradiation. researchgate.net The process involves the generation of highly reactive species that attack the pigment molecule. mdpi.com

Table 1: Reported Fastness Properties of this compound

| Property | Rating/Value | Application Context | Source(s) |

| Light Fastness | 7 (on 8-step Blue Scale) | In Polystyrene, Acrylic Resin | sypigment.com |

| Light Fastness | 5 (Scale not specified) | General | indiamart.com |

| Heat Resistance | 280°C (for 5 min) | In Polystyrene, Acrylic Resin | sypigment.com |

| Heat Stability | 180°C | General | indiamart.com |

| Migration Resistance | Good | Rubber | dyestuffintermediates.com |

Note: Discrepancies in reported values can arise from different testing methods and conditions.

Role of Free Radical Formation and Oxidative Degradation Processes

The photodegradation of azo dyes is fundamentally an oxidative process, often mediated by free radicals. ijcmas.com Upon absorption of UV light, the pigment molecule can be excited to a higher energy state, making it more susceptible to chemical reaction. uva.nl In the presence of oxygen and water, highly reactive oxygen species (ROS) such as the hydroxyl radical (HO•) can be formed. scielo.org.mx

The hydroxyl radical is a powerful, non-selective oxidizing agent that can attack the aromatic rings and the azo linkage of the pigment molecule. scielo.org.mxohsu.edu For Naphthol AS pigments, this can lead to the cleavage of the azo bond, which is a primary step in the discoloration process. nih.govfrontiersin.org Studies on the degradation of 1-arylazo-2-naphthol dyes have shown that reaction with hydroxyl radicals is a highly effective pathway for decolorization. acs.org The reaction can proceed through the addition of the radical to the dye molecule, forming an unstable intermediate that subsequently breaks down. acs.org

Thermal Degradation and Chemical Rearrangements

Thermal stability is a crucial property for pigments used in high-temperature processing applications, such as the extrusion of plastics. emerald.com this compound is noted for its good heat resistance, though reported values vary, with some sources indicating stability up to 280°C in certain plastics, while others cite lower temperatures around 180°C. sypigment.comindiamart.com Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for assessing this stability. mt.comnetzsch.com

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions like melting, crystallization, and glass transitions. netzsch.com This information is critical for understanding how a pigment will behave during polymer processing and how it might affect the properties of the final product. hitachi-hightech.com

Specific DSC data for pure this compound is not detailed in the available search results. However, DSC is frequently used to study pigment-polymer systems. nih.govcore.ac.uk For example, DSC analysis of polypropylene (B1209903) films containing a red pigment showed that the pigment could influence the crystal structure of the polymer. scielo.br A DSC curve for this compound would be expected to show a melting endotherm at a high temperature, corresponding to its nature as a stable, crystalline solid. The absence of a glass transition would confirm its crystalline, rather than amorphous, nature. In a polymer blend, shifts in the glass transition temperature (Tg) of the polymer could indicate interactions between the pigment and the polymer matrix. nih.gov

Interfacial and Matrix Interactions Affecting Pigment Durability

The long-term durability of a pigment is not solely dependent on its intrinsic chemical stability but is heavily influenced by its interactions with the surrounding medium, or matrix, such as a polymer or binder. researchgate.netemerald.com The interface between the pigment particle and the polymer matrix is a critical zone where degradation can be initiated or inhibited.

The compatibility between the pigment and the polymer is essential. emerald.com this compound is an organic, non-polar molecule, which influences its dispersion in different polymers. In non-polar polymers like polystyrene and rubber, it can be dispersed effectively. sypigment.comcolorcominternational.com However, poor dispersion can lead to the formation of agglomerates, which can negatively affect both the color quality and the mechanical properties of the plastic. mdpi.com

The polymer matrix can also play a direct role in the pigment's degradation. Studies on other β-naphthol pigments in polyethylene (B3416737) have shown that the plastic binder can facilitate the photofading of the pigment. researchgate.net Additives within the polymer formulation, such as heat stabilizers or UV absorbers (e.g., Hindered Amine Light Stabilizers - HALS), are often used to protect the polymer. These additives can also protect the pigment, but complex interactions can sometimes occur. scielo.br For instance, while a red pigment in a polypropylene film improved UV stability as measured by chemical degradation, it also showed a significant color shift, suggesting the pigment itself underwent chemical rearrangements even as it helped protect the polymer. scielo.br

Impact of Polymer Matrices (e.g., Polypropylene) on Pigment Durability

When incorporated into polymer matrices like polypropylene (PP), the stability of a pigment is intrinsically linked to the stability of the polymer itself. acs.org Polypropylene is known to undergo oxidative chemical degradation when exposed to UV radiation, a process that generates free radicals. scielo.br These radicals can attack the polymer chains, leading to chain scission and the formation of chemical groups like carbonyls and hydroperoxides, which in turn deteriorates the material's properties. scielo.br

Investigations of Color Shift and Fading Phenomena

Despite the protective effect a pigment may confer upon a polymer matrix, the pigment molecule itself is susceptible to photodegradation, leading to color shift and fading. scielo.br Light fastness is a critical property that measures the color change of a pigmented plastic over time upon exposure to light. specialchem.com

Biodegradation and Environmental Transformation

The environmental fate of azo pigments like this compound is a significant area of study, focusing on their breakdown by microorganisms. Azo compounds are characterized by one or more azo linkages (-N=N-), which are the primary target for enzymatic action. ohsu.edutandfonline.com

Aerobic and Anaerobic Degradation Pathways

The biodegradation of azo dyes and pigments is widely reported to occur via a two-step process involving sequential anaerobic and aerobic conditions for complete mineralization. bioline.org.br

Anaerobic Degradation: Under anaerobic (oxygen-deficient) conditions, the primary degradation step is the reductive cleavage of the azo bond. tandfonline.combioline.org.br Microorganisms utilize the azo dye as a terminal electron acceptor in their respiratory chain. tandfonline.com This enzymatic reduction breaks the -N=N- linkage, leading to the decolorization of the pigment and the formation of colorless, but potentially hazardous, aromatic amines. bioline.org.br Many anaerobic bacteria have been identified that can carry out this initial, crucial step. ohsu.edu

Aerobic Degradation: The aromatic amines produced during the anaerobic phase are generally resistant to further degradation without oxygen. Therefore, a subsequent aerobic (oxygen-rich) stage is required for their complete breakdown. bioline.org.br In this second step, different microorganisms and enzymatic pathways mineralize the aromatic amines into simpler, non-toxic compounds like carbon dioxide and water. ohsu.edu This sequential anaerobic-aerobic treatment is considered a highly effective and logical approach for the complete removal of azo dyes from wastewater. bioline.org.br

Enzymatic Degradation Mechanisms (e.g., Azoreductase, Laccase, Phenol Oxidase, Manganese Peroxidase)

A variety of microbial enzymes are responsible for the degradation of azo pigments. frontiersin.org The specific enzymes involved often depend on the microbial species and the environmental conditions (anaerobic vs. aerobic).

Azoreductase: This is the key enzyme in the initial anaerobic stage. tandfonline.comfrontiersin.org Azoreductases catalyze the reductive cleavage of the azo linkage, a process which is responsible for the decolorization of the dye. frontiersin.org

Oxidoreductase Enzymes: In the subsequent aerobic stage, a range of powerful oxidative enzymes are employed to break down the resulting aromatic amines. nih.gov These are often produced by fungi, such as Aspergillus bombycis. nih.gov This group of enzymes includes:

Laccase: A multi-copper oxidase that can oxidize a wide range of phenolic compounds and aromatic amines. frontiersin.orgnih.gov

Manganese Peroxidase (MnP): This enzyme uses manganese (II) as a reducing substrate to generate highly reactive manganese (III), which can then oxidize various complex aromatic structures. nih.gov

Phenol Oxidase: A broader term for enzymes that catalyze the oxidation of phenols. nih.gov

A study on the decolorization of Reactive Red 31 by the fungus Aspergillus bombycis FVP4 demonstrated a significant increase in the activity of these enzymes upon exposure to the dye. nih.gov This suggests that the dye induces the production of these enzymes, enhancing the degradation process. nih.gov

Table 2: Key Enzymes in the Biodegradation of Azo Dyes/Pigments

| Enzyme | Degradation Stage | Primary Function | Source |

|---|---|---|---|

| Azoreductase | Anaerobic | Reductive cleavage of the azo bond (-N=N-), causing decolorization. | frontiersin.org, tandfonline.com |

| Laccase | Aerobic | Oxidation of aromatic amines and phenolic compounds. | nih.gov, frontiersin.org |

| Manganese Peroxidase (MnP) | Aerobic | Oxidation of complex aromatic intermediates. | nih.gov |

Table of Compounds Mentioned

Ecotoxicological and Toxicological Research Methodologies

Environmental Fate and Transport Mechanisms

The environmental fate and transport of Pigment Red 31 are critical areas of study to predict its distribution and persistence in various environmental compartments. Due to its nature as a monoazo pigment, it is expected to be persistent in water, soil, and sediments under aerobic conditions. canada.cacanada.ca The primary environmental media of concern are soil and sediments, owing to the physical-chemical properties and particulate nature of this class of pigments. canada.ca

Persistence Studies in Water, Soil, and Sediment Environments

Persistence studies are fundamental to understanding the long-term presence of this compound in the environment. Experimental data for monoazo pigments suggest they are likely to persist in water, soil, and sediment. canada.cacanada.ca The low water solubility of these pigments is a key factor in their environmental behavior. canada.cacanada.camst.dk For instance, the estimated water solubility of C.I. Pigment Red 3, a related monoazo pigment, is very low. nih.gov This characteristic contributes to its tendency to remain in solid phases rather than dissolving in water.

In the event of a release to the environment, this compound is expected to adsorb to suspended solids and sediment in water and to be immobile in soil. nih.gov This is based on its estimated high organic carbon-water (B12546825) partition coefficient (Koc). nih.gov Volatilization from water or soil surfaces is not considered a significant fate process due to its low vapor pressure and Henry's Law constant. nih.gov

Dissociation and Metabolite Formation in Environmental Matrices

A significant concern with azo dyes is their potential to break down (dissociate) into constituent aromatic amines, some of which are known to be carcinogenic. researchgate.netnih.goveuropa.eu This breakdown can occur under anaerobic conditions, such as in anoxic layers of sediments, through the reductive cleavage of the azo bond (-N=N-). canada.ca

While the insoluble nature of azo pigments generally limits their metabolic availability, the possibility of reductive cleavage remains a subject of investigation. researchgate.netnih.gov If Pigment Red 81, a related pigment, were to dissociate, it could release a cationic organic dye moiety. canada.ca Similarly, the reductive cleavage of C.I. Pigment Red 3 would lead to the formation of a single-ring aromatic compound. nih.gov The study of metabolite formation often involves advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify potential breakdown products in various environmental simulations. nih.govresearchgate.net

In Vitro and In Vivo Toxicological Assessment Paradigms

Toxicological assessments for pigments like this compound utilize a combination of in vitro (test tube) and in vivo (animal) studies to evaluate potential health hazards. These tests are designed to investigate a range of toxic effects, including genetic damage and cancer-causing potential.

Genotoxicity and Mutagenicity Testing Methodologies

Genotoxicity tests assess the ability of a substance to damage genetic material (DNA). A standard initial screening tool is the bacterial reverse mutation assay, commonly known as the Ames test. sdc.org.ukenvironmentaljournal.orgwww.gov.uk This test uses specific strains of bacteria, such as Salmonella typhimurium, to detect gene mutations. environmentaljournal.orgwww.gov.uk For azo dyes, a modified version of the Ames test, the Prival test, which includes flavin mononucleotide for metabolic activation, has been found to be particularly effective. sdc.org.ukeuropa.eu

If a substance shows a positive result in a bacterial test, further in vitro tests using mammalian cells are often conducted. sdc.org.uk These can include the mouse lymphoma assay (MLA) or the HPRT gene mutation assay to detect gene mutations, and the in vitro micronucleus test or chromosome aberration assay to detect chromosomal damage. sdc.org.ukwww.gov.uk If in vitro tests indicate a genotoxic potential, in vivo tests, such as the rodent bone marrow micronucleus test, are performed to assess effects in a whole animal. sdc.org.uk

For example, C.I. Pigment Red 23, another azo pigment, was found to induce gene mutations in Salmonella typhimurium and sister chromatid exchanges in Chinese hamster ovary cells in vitro. nih.gov In contrast, Pigment Red 3 did not show mutagenic activity in bacteria or cause sister chromatid exchange or chromosomal aberrations in cultured mammalian cells. mst.dk

Carcinogenicity Studies in Animal Models for Azo Pigments

Carcinogenicity studies, typically long-term feeding studies in animal models like rats and mice, are conducted to determine the cancer-causing potential of a substance. mst.dknih.gov The primary concern for azo colorants stems from their potential to be metabolized to carcinogenic aromatic amines. researchgate.netnih.gov However, a critical distinction is made between water-soluble azo dyes and practically insoluble azo pigments. researchgate.netnih.gov

Epidemiological studies have linked exposure to benzidine-based dyes to bladder cancer in humans. researchgate.netnih.goveuropa.eu In contrast, long-term carcinogenicity studies on animals with several insoluble azo pigments, particularly those based on 3,3'-dichlorobenzidine, have not shown a carcinogenic effect. researchgate.netnih.gov This is largely attributed to the very low bioavailability of the aromatic amine components from these pigments. researchgate.netnih.gov Studies administering these pigments orally to various animal species generally failed to detect significant amounts of the carcinogenic amine precursors in the urine. researchgate.netnih.gov

For instance, long-term feeding studies with dichlorobenzidine-based pigments like Pigment Yellow 12, 16, and 83 in rats and mice did not result in carcinogenic effects. mst.dk Similarly, a carcinogenicity study on Pigment Red 3 in rats and mice found only limited evidence of carcinogenicity. mst.dkmst.dk

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Pigment Red 3 |

| Pigment Red 23 |

| This compound |

| Pigment Red 81 |

| Pigment Yellow 12 |

| Pigment Yellow 16 |

| Pigment Yellow 34 |

| Pigment Yellow 83 |

| Basic Red 1 |

| Benzidine |

| 3,3'-Dichlorobenzidine |

| 3,3'-Dimethoxybenzidine |

| 3,3'-Dimethylbenzidine |

| 2-Naphthylamine |

| 5-nitro-o-anisidine |

| Oil Orange SS |

| o-Dianisidine |

Sensitization and Hypersensitivity Reaction Investigations

Investigations into sensitization and hypersensitivity reactions associated with pigments, particularly red ones used in applications like tattoos, reveal several immunological responses. Red pigments are the most frequent cause of allergic reactions in tattoos. mdpi.com These reactions can manifest as itching, swelling, and various dermatological conditions. mdpi.com The primary immunological mechanism is believed to be a Type-IV delayed hypersensitivity reaction. mdpi.comnih.gov

Histological examinations of adverse skin reactions to red tattoo pigments have identified diverse patterns, including eczematous, lichenoid, granulomatous, and pseudolymphomatous reactions. mdedge.comnih.gov The lichenoid pattern is the most commonly observed. mdedge.com Granulomatous reactions, characterized by the formation of granulomas, are also thought to result from delayed hypersensitivity to the pigment. nih.gov In some cases, an id reaction, also known as autoeczematization, can develop, where a reaction appears at a site distant from the initial sensitization. mdedge.com Studies of tattoo reactions have noted that adverse responses like plaques, induration, and desquamation are predominantly linked to red pigments. nih.gov

Due to these potential reactions, specific testing methodologies are recommended. For red pigments, photopatch testing is often suggested to accurately identify the sensitizing agent. mdpi.com It is important to note that while mercury-based red pigments like cinnabar were historically a common cause, modern organic pigments, including azo dyes, are also implicated in allergic reactions. mdedge.com

Table 1: Summary of Hypersensitivity Reactions Associated with Red Pigments

| Reaction Type | Clinical Manifestations | Histological Findings | Immunological Basis |

|---|---|---|---|

| Allergic Contact Dermatitis | Itching, swelling, redness | Eczematous, lichenoid, granulomatous, pseudolymphomatous patterns mdedge.com | Delayed-type hypersensitivity (Type-IV) mdpi.comnih.gov |

| Granulomatous Reaction | Nodules, plaques nih.gov | Granuloma formation nih.gov | Delayed-type hypersensitivity (Type-IV) nih.gov |

| Lichenoid Reaction | Papules, plaques | Lichenoid inflammation pattern mdedge.com | Cell-mediated delayed hypersensitivity nih.gov |

Metabolite Identification and Biological Activity Characterization

The toxicological profile of azo dyes like this compound is closely linked to their metabolism. A primary concern is the potential for these compounds to break down into constituent aromatic amines. europa.eu This metabolic process typically involves reductive cleavage of the azo bond (-N=N-). sdc.org.uk In vivo, this cleavage can be performed by reductases from intestinal microflora or liver enzymes. sdc.org.uk Recent in vitro studies on other azo dyes have also demonstrated that bacteria isolated from human skin possess reductase activity capable of cleaving the azo bond. sdc.org.uk

The resulting metabolites, which are aromatic amines, are often the focus of biological activity characterization, as some are known or suspected carcinogens. europa.eu The safety of several azo dyes has been questioned specifically because their metabolism can form these carcinogenic amines. europa.eu Fungal pigments, which are secondary metabolites, are also studied for a range of bioactivities, including antimicrobial and antioxidant effects, though these are distinct from synthetic azo pigments. mdpi.combiorxiv.org The biological activity of this compound itself is generally considered low due to its limited bioavailability; however, the activity of its potential breakdown products remains a key aspect of its safety assessment.

Regulatory Science and Risk Assessment Frameworks

Global Regulatory Requirements for Pigment Safety Evaluation

The safety evaluation of pigments is governed by comprehensive regulatory frameworks worldwide, which set strict requirements for their use in consumer products. In the European Union, the regulation of substances in tattoo inks and permanent makeup has become increasingly stringent. diva-portal.org The EU's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, along with the Classification, Labelling and Packaging (CLP) regulation, establishes a framework for chemical safety. gildewerk.com For cosmetics, colorants must be explicitly listed in Annex IV of the EU Cosmetics Directive to be permitted for use. europa.eucosmeticsinfo.org Specific azo dyes have been reviewed by scientific committees like the Scientific Committee on Consumer Non-Food Products (SCCNFP) due to concerns about the formation of carcinogenic amines during metabolism. europa.eu

In North America, Canadian authorities conduct screening assessments of substances under the Chemicals Management Plan (CMP). canada.cacanada.ca These assessments evaluate pigments based on human exposure, production levels, and chemical structure to determine if they pose a risk to human health or the environment. canada.canih.gov In the United States, the Food and Drug Administration (FDA) regulates color additives used in food, drugs, and cosmetics. cosmeticsinfo.org Pigments intended for these uses must be approved and listed in the Code of Federal Regulations (CFR). cosmeticsinfo.org

These regulatory frameworks commonly address the following aspects:

Purity criteria: Limits on heavy metals and other impurities. diva-portal.org

Prohibited substances: Banning of pigments that can release carcinogenic aromatic amines. diva-portal.org

Labelling requirements: Accurate declaration of pigment ingredients. diva-portal.org

Toxicological data submission: Requirements for data on toxicity, sensitization, and carcinogenicity.

Table 2: Overview of Key Regulatory Frameworks for Pigment Safety

| Jurisdiction | Key Regulation(s) | Core Requirements |

|---|---|---|

| European Union | REACH (EC 1907/2006); CLP (EC 1272/2008); EU Cosmetics Regulation; Tattoo Ink Regulation (based on ResAP(2008)1) | Registration of chemicals, hazard classification and labelling, pre-market approval for cosmetics, restrictions on hazardous substances in tattoo inks (e.g., prohibited aromatic amines, heavy metal limits). europa.eudiva-portal.orggildewerk.com |

| United States | Federal Food, Drug, and Cosmetic Act (FD&C Act) | Pre-market approval by the FDA for color additives in cosmetics and drugs; listing in 21 CFR; batch certification may be required. cosmeticsinfo.org |

Bioavailability and Exposure Assessment in Human Health Contexts

The assessment of risk to human health from pigments like this compound is highly dependent on their bioavailability and the potential routes of exposure. Bioavailability for many organic pigments is generally considered to be limited. industrialchemicals.gov.au This is largely due to their poor solubility in water and lipids, which restricts their absorption through the skin or gastrointestinal tract. canada.caindustrialchemicals.gov.au

Acute toxicity studies support the concept of low bioavailability. For this compound, the oral median lethal dose (LD50) in rats was found to be greater than 2,000 mg/kg of body weight, with no mortality observed at this dose, indicating low acute oral toxicity. chemicalbook.com Similarly, assessments of other monoazo and benzidine-based pigments have concluded that they possess low systemic toxicity due to limited uptake. canada.caindustrialchemicals.gov.au

However, exposure assessments must also consider the physical form of the pigment. It is theorized that a small fraction of pigment particles in the sub-micrometer range could potentially be absorbed systemically following oral or inhalation exposure. industrialchemicals.gov.au Therefore, human health risk assessments consider potential exposure from the use of products containing the pigment, such as children's arts and crafts materials or textiles. canada.ca For instance, Canadian screening assessments have derived potential oral and dermal exposures for certain pigments from contact with such products. canada.ca While environmental media is not expected to be a significant source of exposure for the general population, direct product use forms the basis of the exposure scenarios. canada.ca

Computational Chemistry and Theoretical Modeling of Pigment Red 31

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of pigment molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictate its color, reactivity, and stability.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it suitable for relatively large molecules like Pigment Red 31. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the energy of the molecule from its electron density. researchgate.net

A common and well-validated approach for organic dyes involves using a hybrid functional, such as B3LYP , which combines exact Hartree-Fock exchange with density functional approximations. This is paired with a basis set, which is a set of mathematical functions used to build the molecular orbitals. The 6-311G basis set is a Pople-style, split-valence basis set that provides a good description of the electron distribution. Larger basis sets incorporating polarization and diffuse functions (e.g., 6-311+G(d,p)) are often used to improve the accuracy for systems with non-covalent interactions or anionic character. Such calculations can yield critical data on the pigment's stability, preferred geometric structure, and electronic properties.

A primary application of DFT is molecular geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the structure with the lowest possible energy. For azo pigments like this compound, this is particularly important for studying the potential for tautomerism—specifically, the equilibrium between the azo (-N=N-) and the more stable hydrazone (-NH-N=C-) forms, which significantly influences the final color and fastness properties of the pigment.

The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached. The final output includes the optimized Cartesian coordinates of all atoms and the total electronic energy of the molecule.

Table 1: Illustrative Optimized Geometric Parameters for a Hydrazone Tautomer of an Azo-Naphthol Pigment This table presents typical data obtained from a DFT geometry optimization for a molecule structurally related to this compound. The values are for illustrative purposes to demonstrate the output of the calculation.

| Parameter | Description | Typical Calculated Value |

| C=O Bond Length | Length of the carbonyl double bond in the hydrazone group. | ~ 1.25 Å |

| N-N Bond Length | Length of the nitrogen-nitrogen single bond in the hydrazone group. | ~ 1.35 Å |

| N-H Bond Length | Length of the nitrogen-hydrogen bond in the hydrazone group. | ~ 1.02 Å |

| Dihedral Angle | Torsion angle defining the planarity of the aromatic rings. | < 10° (for near-planar systems) |

The electronic properties of a pigment, especially its color, are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is known as the HOMO-LUMO gap. wiley-vch.de

This energy gap is crucial because it corresponds to the energy required to excite an electron from the ground state to the first excited state. This electronic transition is responsible for the pigment's primary absorption of light in the visible spectrum. A smaller HOMO-LUMO gap means less energy is required for the transition, resulting in the absorption of longer wavelengths of light (i.e., a shift towards red, known as a bathochromic shift). DFT calculations provide the energies of these orbitals, allowing for a direct prediction of the pigment's color and other electronic properties like its redox potential.

Table 2: Representative Frontier Orbital Energies for a Red Azo Pigment This table shows typical values for HOMO, LUMO, and the resulting energy gap as calculated by DFT. These values are illustrative of a generic red azo pigment.

| Molecular Orbital | Description | Typical Calculated Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -5.8 eV |

| LUMO | Lowest Unoccupied Molecular Orbital | -3.5 eV |

| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | 2.3 eV |

Molecular Geometry Optimization and Energy Calculations

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics describes the electronic state of a single, static molecule, Molecular Dynamics (MD) simulations are used to model the physical movements and interactions of atoms and molecules over time. This is essential for understanding how a pigment like this compound behaves within a polymer matrix, on a substrate, or in solution.

MD simulations rely on a "force field," which is a set of parameters that defines the potential energy of the system. Force fields like CHARMM27 (Chemistry at HARvard Macromolecular Mechanics) or similar ones like AMBER and GAFF (General Amber Force Field) approximate the complex quantum mechanical interactions with simpler classical physics equations describing bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

For a specific molecule like this compound, a pre-existing force field may not have accurate parameters. Therefore, a crucial first step is force field parameterization, where parameters (e.g., partial atomic charges, bond force constants) are derived by fitting them to match higher-level quantum chemical calculations or experimental data. This ensures that the classical simulation accurately reflects the molecule's true physical and chemical behavior. The system is then set up by placing the pigment molecule(s) within a simulation box, often filled with solvent or polymer chains to represent the matrix.

Once the system is set up and parameterized, MD simulations can reveal how this compound interacts with its surrounding environment. Studies on the interaction of this compound with inorganic clay nanosheets like Laponite RD provide a direct example of this application. researchgate.netresearchgate.netdokumen.pub These simulations and experimental findings show that the stability and dispersibility of the pigment are governed by a combination of intermolecular forces. researchgate.netdokumen.pub

Table 3: Key Interactions between this compound and a Matrix (e.g., Laponite Clay) Based on findings from studies on this compound hybrid materials. researchgate.netresearchgate.netdokumen.pub

| Interaction Type | Description | Relevance to Stability |

| Hydrogen Bonding | Interaction between the phenolic hydroxyl groups of the pigment and silanol (B1196071) groups on the clay surface. researchgate.net | Strongly anchors the pigment to hydrophilic surfaces, enhancing stability. |

| π–π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent pigment molecules. | Can lead to aggregation but also contributes to thermal stability. |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. dokumen.pub | Contributes to the overall adhesion and interaction with the host matrix. dokumen.pub |

| Electrostatic Interactions | Attractive or repulsive forces between atoms with partial positive or negative charges. researchgate.net | Guides the orientation of the polar pigment molecule relative to charged sites on the matrix. |

| Hydrophobic Interactions | Tendency of the nonpolar parts of the pigment to aggregate in an aqueous environment to exclude water. dokumen.pub | Influences pigment-pigment interactions and the formation of aggregates. dokumen.pub |

Force Field Parameterization and System Setup (e.g., CHARMM27)

Advanced Theoretical Approaches in Pigment Research

Computational chemistry and theoretical modeling have become indispensable tools in the field of pigment science, offering insights into the structure-property relationships that govern the performance of colorants. For complex organic molecules like this compound, these advanced approaches provide a molecular-level understanding that complements experimental characterization. By simulating molecular behavior, researchers can analyze bonding, predict properties in different environments, and guide the design of new and improved pigments.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. Unlike methods that assign bonds based on atomic proximity, QTAIM provides a rigorous definition of an atom within a molecule and precisely describes the nature of the interactions between them, including covalent bonds, hydrogen bonds, and weaker van der Waals forces. The analysis focuses on identifying bond critical points (BCPs) in the electron density, where the properties at these points reveal the strength and type of interaction.

While specific QTAIM analyses devoted exclusively to this compound are not prominent in the reviewed literature, the application of this theory to other azo derivatives and complex molecular systems demonstrates its potential utility. researchgate.netuobaghdad.edu.iq For this compound, which exists in different polymorphic forms and exhibits keto-hydrazone tautomerism, a QTAIM analysis could provide profound insights. researchgate.netacs.org It could be used to: